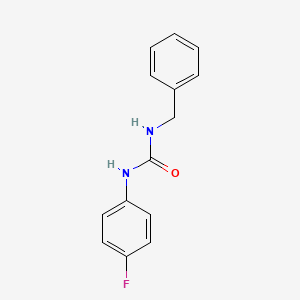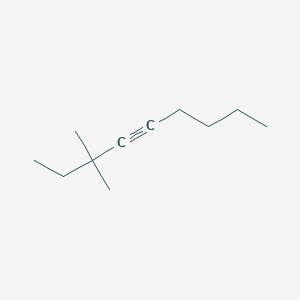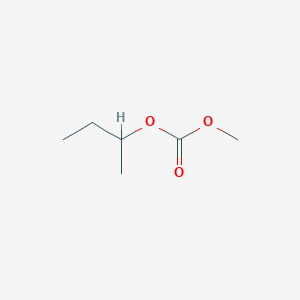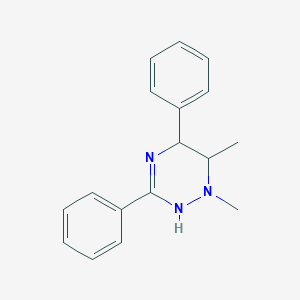
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine is a synthetic organic compound with the molecular formula C17H26ClNO and a molecular weight of 295.89 g/mol This compound is characterized by its phenethylamine backbone, which is substituted with a chlorine atom, a cyclopentyl group, and an ethoxy group
Preparation Methods
The synthesis of 5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine can be achieved through several synthetic routes. One common method involves the alkylation of 5-chloro-2-ethoxyphenethylamine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production and minimize human error.
Chemical Reactions Analysis
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as sodium methoxide can replace the chlorine with a methoxy group.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions, although its exact mechanism of action and efficacy are still under investigation.
Mechanism of Action
The mechanism of action of 5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
5-Chloro-beta-cyclopentyl-N,N-dimethyl-2-ethoxyphenethylamine can be compared with other phenethylamine derivatives, such as:
2,5-Dimethoxy-4-chloroamphetamine (DOC): Similar in structure but with different substituents, DOC is known for its psychoactive properties.
5-Chloro-2-methoxyphenethylamine: This compound lacks the cyclopentyl group and has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
N,N-Dimethyl-2-ethoxyphenethylamine: This compound lacks the chlorine and cyclopentyl substituents, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties that are valuable for various research and industrial applications.
Properties
CAS No. |
35366-22-4 |
|---|---|
Molecular Formula |
C17H26ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)-2-cyclopentyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H26ClNO/c1-4-20-17-10-9-14(18)11-15(17)16(12-19(2)3)13-7-5-6-8-13/h9-11,13,16H,4-8,12H2,1-3H3 |
InChI Key |
XHDUEKCZURMCLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(CN(C)C)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


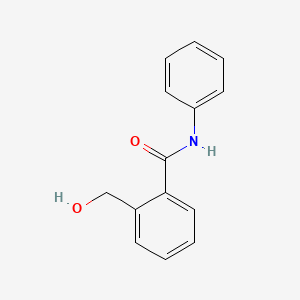

![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
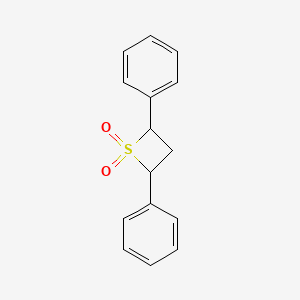
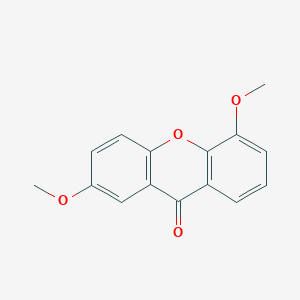
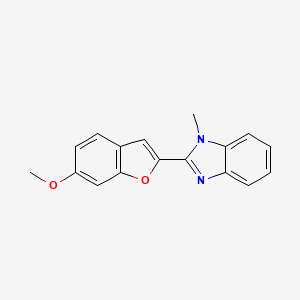
![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
